molecular formula C5H5ClFN3 B8191140 C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine

Cat. No.: B8191140
M. Wt: 161.56 g/mol
InChI Key: ITXRQHMDKQJIPT-UHFFFAOYSA-N
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Description

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine (CAS 1240594-97-1) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 5 H 5 ClFN 3 and a molecular weight of 161.56 g/mol, this compound features a di-substituted pyrimidine core that serves as a versatile scaffold for the synthesis of more complex molecules . The presence of both chloro and fluoro substituents at the 4 and 5 positions of the pyrimidine ring, respectively, makes it a valuable electrophilic intermediate for nucleophilic aromatic substitution reactions, allowing researchers to introduce diverse amine and other functional groups. Heterocyclic compounds like this pyrimidine derivative are fundamental in pharmaceutical development. Over 85% of all FDA-approved drugs contain heterocyclic moieties, which are prized for their ability to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces . This particular methylamine-functionalized pyrimidine is especially relevant in the research and development of targeted cancer therapies. Its structure is well-suited for creating molecules that can interact with specific enzymes and receptors involved in oncogenic pathways, contributing to the development of novel anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chloro-5-fluoropyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-5-3(7)2-9-4(1-8)10-5/h2H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRQHMDKQJIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CN)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-pyrimidine.

    Nucleophilic Substitution: The 4-chloro-5-fluoro-pyrimidine undergoes nucleophilic substitution with methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine can be synthesized through several methods involving pyrimidine derivatives. The synthesis typically involves the reaction of appropriate halogenated pyrimidines with amines or other nucleophiles under controlled conditions. The compound's structure is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities.

Chemical Properties:

  • Molecular Formula: C7H8ClFN2
  • Molecular Weight: 174.6 g/mol
  • CAS Number: [not available]

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that this compound may inhibit specific pathways involved in cancer cell proliferation and survival. It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. The selectivity index for COX inhibition suggests that it may provide therapeutic benefits in inflammatory diseases .

In Vivo Studies on Cancer Models

In one study involving murine models of cervical cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was administered intraperitoneally at a dosage of 10 mg/kg every two days over three weeks, leading to a marked decrease in tumor weight and improved survival rates among treated animals .

Fibrosis Models

Another notable application was observed in models of liver fibrosis, where the compound demonstrated the ability to inhibit collagen synthesis in hepatic stellate cells. This effect was quantified through IC50 values, which indicated potent activity against fibrotic pathways, suggesting a role for this compound in treating fibrotic diseases .

Mechanism of Action

The mechanism of action of C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and similarities between C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine and related pyrimidines:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound Cl (4), F (5), CH₂NH₂ (2) C₅H₅ClFN₃ Dual halogenation, methylamine group
4-Chloro-2-ethoxy-5-fluoropyrimidine Cl (4), F (5), OCH₂CH₃ (2) C₆H₅ClFN₂O Ethoxy group instead of methylamine
5-Fluoro-2-methoxypyrimidin-4-amine F (5), OCH₃ (2), NH₂ (4) C₅H₆FN₃O Methoxy and amino groups
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O Dichloro substitution, methoxy at C5
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-aMine Cl (4), OCH₃ (5), NHCH(CH₃)₂ (2) C₈H₁₂ClN₃O Isopropylamine substituent

Key Observations :

  • Halogenation Patterns: Dual halogenation (Cl and F) in the target compound may enhance electron-withdrawing effects compared to mono-halogenated analogs like 4,6-dichloro-5-methoxypyrimidine .
  • Electronic Effects : Methoxy groups (e.g., in ) are electron-donating, whereas halogens (Cl, F) and methylamine are electron-withdrawing or polar, altering reactivity and solubility.

Physicochemical Properties

Available data from related compounds highlight trends in physical properties:

Compound Name Melting Point (°C) Solubility (RP-HPLC Retention Time) Purity Reference
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 98–99 tR 11.34 min (Method A) 99%
4,6-Dichloro-5-methoxypyrimidine 313–315 K (40–42°C) Not reported N/A
4-Chloro-2-ethoxy-5-fluoropyrimidine Not reported Similarity score: 0.94 N/A

Insights :

  • Melting Points : The presence of halogen atoms and rigid substituents (e.g., thiazole in ) correlates with higher melting points due to enhanced intermolecular interactions.
  • Chromatographic Behavior : RP-HPLC retention times (e.g., 11.34 min in ) suggest moderate hydrophobicity, which may vary with substituent polarity.

Intermolecular Interactions and Crystal Packing

Crystal structures of related compounds reveal stabilizing interactions:

  • 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.094–3.100 Å), influencing solubility and stability .
  • 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine exhibits π-π stacking and hydrogen bonding, common in pyrimidines with aromatic substituents .

Biological Activity

C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

The presence of chloro and fluoro substituents on the pyrimidine ring significantly alters the compound's chemical properties and biological activities. These modifications can enhance binding affinity to specific molecular targets, which is critical for its biological effects. The compound is primarily studied for its interaction with enzymes and receptors, leading to various therapeutic applications.

PropertyValue
Molecular FormulaC₇H₈ClF₁N₃
Molecular Weight175.61 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have shown effectiveness against various fungal strains, outperforming traditional antifungal agents like Fluconazole . The specific activity against Candida albicans was notable, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.05–0.3 μg/mL.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study demonstrated that related pyrimidine compounds inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index for these compounds suggests a promising therapeutic window for further development.

Case Studies

  • Inhibition of EGFR : A derivative of this compound showed potent inhibition of epidermal growth factor receptor (EGFR) phosphorylation and induced apoptosis in cancer cells. This suggests a potential role in targeted cancer therapy .
  • Fluorination Effects : Fluorination is known to enhance bioavailability in drug molecules. In studies involving similar fluorinated compounds, it was observed that the introduction of fluorine at specific positions improved both potency and pharmacokinetic profiles, indicating that this compound might benefit from similar modifications .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. The following findings highlight its potential:

Table 2: Biological Activity Summary

Activity TypeAssay TypeIC₅₀ Value (μM)
AntifungalC. albicans0.05–0.3
Anticancer (MCF-7)Cell Growth Inhibition1.75–9.46
EGFR InhibitionPhosphorylation AssayIC₅₀ < 10

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological effects will be crucial for understanding how to optimize its therapeutic potential.
  • Synthesis of Derivatives : Exploring additional modifications to enhance efficacy and reduce toxicity could lead to more effective therapeutic agents.
  • Clinical Trials : Moving from preclinical studies to clinical trials will be essential to validate the therapeutic potential of this compound in humans.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling C-(4-Chloro-5-fluoro-pyrimidin-2-yl)-methylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Ventilation : Ensure adequate airflow or use closed systems (e.g., glove boxes) during synthesis to minimize inhalation risks .
  • Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
    • Reference Data :
Hazard CategoryGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritantH315Use gloves

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with methylamine under anhydrous conditions. Optimize temperature (40–60°C) and solvent (e.g., THF or DMF) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Key Parameters :
StepYield (%)Purity (HPLC)
Nucleophilic Attack65–75≥90%
Recrystallization85–90≥98%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 202.5) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. What crystallographic insights exist for halogenated pyrimidine derivatives like this compound?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal studies reveal dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups), influencing molecular packing .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformation (bond length: 2.8–3.0 Å) .
    • Structural Data :
ParameterValue
Dihedral Angle12.8° (pyrimidine-phenyl)
C–H⋯π Interaction3.4 Å (distance)

Q. How does the substitution pattern on the pyrimidine ring influence biological activity in analogs?

  • Methodological Answer :

  • SAR Studies : Fluorine at C5 enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibitors). Chlorine at C4 increases lipophilicity, aiding membrane permeability .
  • Antitumor Activity : Fluoro-substituted analogs show IC50_{50} values <10 µM in cancer cell lines (e.g., HeLa) due to enhanced DNA intercalation .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrimidines?

  • Methodological Answer :

  • Cross-Validation : Compare 1H^1H-NMR with DFT-calculated chemical shifts to identify discrepancies (e.g., solvent effects on proton signals) .
  • Isotopic Labeling : Use 19F^{19}F-NMR to track fluorine environments and confirm substitution sites .

Q. How can computational modeling optimize reaction conditions for multi-step synthesis?

  • Methodological Answer :

  • DFT Calculations : Predict transition states and activation energies for nucleophilic substitution steps (e.g., ΔG‡ ~25 kcal/mol for methylamine reaction) .
  • Solvent Screening : COSMO-RS simulations identify optimal solvents (e.g., DMF vs. THF) based on solubility parameters .

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